2-(But-3-YN-2-YL)isoindoline-1,3-dione
Overview
Description
2-(But-3-YN-2-YL)isoindoline-1,3-dione is a chemical compound related to isoindoline-1,3-dione derivatives. These compounds are notable for their diverse applications in material science, medicine, and as important building blocks in organic synthesis. The specific compound , while not directly covered in the literature, falls within the category of isoindoline-1,3-dione derivatives, which have been extensively studied for their interesting chemical and physical properties.
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized through various methods, including traditional chemical synthesis and microwave-assisted catalytic synthesis. For instance, a related derivative, 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione, was prepared using microwave technology, demonstrating the efficiency of this method in enhancing reaction yields and shortening reaction times (Li Jin-jin, 2009).
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal and molecular structure of 2-(4-Ethoxyphenyl)isoindoline-1,3-dione was characterized by X-ray single-crystal diffraction, revealing that the compound crystallizes in the orthorhombic space group (G. Duru et al., 2018).
Chemical Reactions and Properties
Isoindoline-1,3-dione derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For example, these compounds can participate in multicomponent reactions, leading to the synthesis of complex organic molecules such as 4H-Pyran derivatives, showcasing their utility in organic synthesis (Nemat Shabani et al., 2021).
Physical Properties Analysis
The physical properties of isoindoline-1,3-dione derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties can be influenced by the nature of substituents on the isoindoline-1,3-dione core. The detailed physical properties of the specific derivative 2-(But-3-YN-2-YL)isoindoline-1,3-dione are not directly available but can be inferred from related compounds in the literature.
Chemical Properties Analysis
Isoindoline-1,3-dione derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential for forming hydrogen bonds and π-π stacking interactions. These interactions are critical for understanding the compound's behavior in various chemical environments and its potential applications in materials science and pharmaceuticals. The chemical properties can be further explored through computational studies, such as density functional theory (DFT), to predict reactivity and stability (M. Boobalan et al., 2015).
Scientific Research Applications
Antimicrobial Activities : Some isoindoline-1,3-dione derivatives exhibit antimicrobial properties. For instance, a study found moderate antimicrobial activity in a compound against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Catalytic Synthesis : The microwave catalytic synthesis of certain isoindoline-1,3-dione derivatives, showing high product yield, highlights the compound's role in efficient chemical synthesis (Li Jin-jin, 2009).
Material Science Applications : Isoindoline-1,3-dione derivatives are important in material science due to their structural and chemical properties (Journal et al., 2019).
Medicinal Chemistry : Some isoindoline-1,3-dione derivatives have been evaluated for their antioxidant and antityrosinase properties, showing potential in medicinal and cosmetic applications (Then et al., 2018).
Optoelectronic Properties : Derivatives of isoindoline-1,3-dione have been studied for their photophysical properties and potential application in pH-sensing and other optoelectronic applications (Yan et al., 2017).
Corrosion Inhibition : Certain isoindoline-1,3-dione derivatives have shown efficacy as corrosion inhibitors for metals in acidic environments, demonstrating their utility in industrial applications (Chadli et al., 2017).
Molecular Docking Studies : The compound's structure and properties have been extensively studied through molecular docking, highlighting its potential in drug design and discovery (Matalka et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-but-3-yn-2-ylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGVFRFVTCHCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345318 | |
Record name | 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-YN-2-YL)isoindoline-1,3-dione | |
CAS RN |
14396-89-5 | |
Record name | 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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